(2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE is a compound that belongs to the class of indole derivatives. . This compound, in particular, features a 4-chlorophenyl group attached to an indole moiety, which is further connected to an ethylamine group through a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis method, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a substitution reaction, where a suitable precursor reacts with 4-chlorobenzene.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the indole derivative with a thiol compound under appropriate conditions.
Attachment of the Ethylamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Scientific Research Applications
(2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
4-Chlorophenethylamine: A compound with a similar 4-chlorophenyl group.
Thiazole derivatives: Compounds with similar thioether linkages.
Uniqueness
(2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . The presence of the indole moiety, 4-chlorophenyl group, and thioether linkage makes it a versatile compound with diverse applications .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2S/c17-12-7-5-11(6-8-12)15-16(20-10-9-18)13-3-1-2-4-14(13)19-15/h1-8,19H,9-10,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCABYZFTPNRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)SCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24814986 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.